Cas no 59917-39-4 (vindesine sulfate)

Vindesine sulfate is a synthetic vinca alkaloid derivative used primarily as an antineoplastic agent in chemotherapy. It functions by binding to tubulin, inhibiting microtubule formation, and disrupting mitotic spindle assembly, thereby arresting cell division in the G2/M phase. This mechanism makes it effective against rapidly proliferating cancer cells. Vindesine sulfate is particularly noted for its intermediate potency and toxicity profile compared to other vinca alkaloids, offering a balance between efficacy and manageable side effects. It is commonly employed in the treatment of leukemias, lymphomas, and certain solid tumors. The sulfate salt form enhances solubility and stability, facilitating precise dosing in clinical applications.
vindesine sulfate structure
vindesine sulfate structure
商品名:vindesine sulfate
CAS番号:59917-39-4
MF:C43H55N5O7·H2SO4
メガワット:852.01
CID:57501
PubChem ID:43116

vindesine sulfate 化学的及び物理的性質

名前と識別子

    • vindesine sulfate
    • vindesine sulphate
    • Vindesine Sulfate Sa
    • Vindesine Sulfate Salt
    • VINDESINE SULFATE(RG) PrintBack
    • Desacetylvinblastine amide sulfate (1:1)
    • SCHEMBL4285
    • s2440
    • Desacetylvinblastine amide sulfate
    • MLS001424270
    • CAS-59917-39-4
    • Desacetylvinblastine amide sulfate salt hydrate
    • AKOS015895863
    • VindesineSulfateSalt
    • CHEMBL2105882
    • MS-31575
    • Q-100693
    • DTXSID0049074
    • Vindesine sulfate salt hydrate
    • N-a-Boc-D-2,4-Diaminobutyricacid
    • Fildesin (TN)
    • 3-carbamoyl-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine sulfate
    • Eldesine
    • Desacetyl Vinblastine amide
    • AC-24198
    • SMR000469153
    • CS-0103448
    • D01769
    • Eldisine
    • Vindesine (sulfate)
    • 3-(Aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine sulfate salt hydrate
    • DTXCID0029000
    • HMS2052B03
    • 59917-39-4
    • FILDESI
    • CCG-101151
    • NC00401
    • Vindesine sulfate (JAN/USAN)
    • VDSDesacetyl Vinblastine amide
    • Tox21_113632
    • BV164524
    • HY-129071
    • Vindesine sulfate- Bio-X
    • 3-Carbamoyl-4-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine sulfate (1:1) (salt)
    • VINDESINE SULFATE(RG)
    • CHEBI:32295
    • GLXC-04839
    • methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
    • COFJBSXICYYSKG-FJFFLIEUSA-N
    • MDL: MFCD01675266
    • インチ: InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34+,35-,36-,39+,40-,41-,42+,43+;/m1./s1
    • InChIKey: COFJBSXICYYSKG-FJFFLIEUSA-N
    • ほほえんだ: CC[C@]1(O)C[C@@H]2C[C@](C3=C(C4=CC=CC=C4N3)CCN(C1)C2)(C(OC)=O)C5=C(OC)C=C6C([C@]78CCN9CC=C[C@]([C@@H]79)([C@@H](O)[C@@](C(N)=O)(O)[C@@H]8N6C)CC)=C5.OS(=O)(O)=O

計算された属性

  • せいみつぶんしりょう: 851.37800
  • どういたいしつりょう: 851.377528
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 16
  • 重原子数: 60
  • 回転可能化学結合数: 7
  • 複雑さ: 1650
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 248

じっけんとくせい

  • 色と性状: 非晶形的固体
  • 密度みつど: 1.41
  • ゆうかいてん: >2500C
  • ようかいど: deionized water: ≥50mg/mL
  • PSA: 247.80000
  • LogP: 3.80150

vindesine sulfate セキュリティ情報

  • 危険物輸送番号:UN 1544
  • 危険カテゴリコード: 40
  • セキュリティの説明: S26; S36
  • RTECS番号:YY8090000
  • 危険物標識: Xn
  • どくせい:LD50 in mice, rats (mg/kg): 6.3 ± 0.6, 2.0 ± 0.2 i.v. (Todd); in mice: 8.8 ± 2.5 i.p. (Owellen, Biochem. Pharmacol.)
  • 危険レベル:6.1(a)
  • 包装グループ:II
  • 危険レベル:6.1(a)
  • リスク用語:R40
  • セキュリティ用語:6.1(a)
  • ちょぞうじょうけん:2-8°C
  • 包装等級:II
  • 包装カテゴリ:II

vindesine sulfate 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関番号:

    2942000000

vindesine sulfate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
T22455-1 mL * 10 mM (in DMSO)
Vindesine sulfate
59917-39-4 99.93%
1 mL * 10 mM (in DMSO)
¥ 1860 2023-09-15
MedChemExpress
HY-129071-10mM*1mLinDMSO
Vindesine sulfate
59917-39-4 98.03%
10mM*1mLinDMSO
¥2250 2023-07-25
SHENG KE LU SI SHENG WU JI SHU
sc-205883-1 mg
Vindesine sulfate,
59917-39-4
1mg
¥384.00 2023-07-11
MedChemExpress
HY-129071-50mg
Vindesine sulfate
59917-39-4 99.91%
50mg
¥7600 2024-07-19
MedChemExpress
HY-129071-10mM*1 mL in DMSO
Vindesine sulfate
59917-39-4 99.91%
10mM*1 mL in DMSO
¥2250 2024-07-19
TargetMol Chemicals
T22455-5mg
Vindesine sulfate
59917-39-4 99.93%
5mg
¥ 950 2024-07-19
1PlusChem
1P01E5A2-5mg
VindesineSulfateSalt
59917-39-4
5mg
$163.00 2024-04-22
SHENG KE LU SI SHENG WU JI SHU
sc-205883A-5mg
Vindesine sulfate,
59917-39-4
5mg
¥1128.00 2023-09-05
A2B Chem LLC
AX38842-25mg
VindesineSulfateSalt
59917-39-4 98%
25mg
$407.00 2024-04-19
A2B Chem LLC
AX38842-100mg
VindesineSulfateSalt
59917-39-4 98%
100mg
$978.00 2024-04-19

vindesine sulfate 関連文献

vindesine sulfateに関する追加情報

Introduction to Vindesine Sulfate (CAS No: 59917-39-4) and Its Recent Applications in Pharmaceutical Research

Vindesine sulfate, with the chemical compound identifier CAS No: 59917-39-4, is a significant compound in the field of pharmaceutical research and development. This compound belongs to the vinca alkaloid class, which has been widely studied for its potent biological activities. Vinca alkaloids are naturally derived from the periwinkle plant, *Catharanthus roseus*, and have garnered considerable attention due to their efficacy in treating various malignancies. The sulfate salt form of vindesine, in particular, has been optimized for better solubility and bioavailability, making it a promising candidate for clinical applications.

The chemical structure of Vindesine Sulfate (CAS No: 59917-39-4) features an indole alkaloid backbone with multiple functional groups that contribute to its pharmacological properties. The sulfate moiety enhances its water solubility, which is a critical factor in drug formulation and administration. This property allows for more efficient intravenous delivery, a common route of administration for many chemotherapeutic agents. The compound's mechanism of action primarily involves the inhibition of microtubule assembly, thereby disrupting cell division and inducing apoptosis in rapidly dividing cells, particularly cancer cells.

Recent advancements in the study of Vindesine Sulfate (CAS No: 59917-39-4) have focused on its potential in combination therapies. Researchers have observed that combining vindesine with other chemotherapeutic agents can lead to synergistic effects, improving treatment outcomes. For instance, studies have demonstrated that the concurrent use of vindesine with targeted therapies such as tyrosine kinase inhibitors can enhance anti-tumor activity while reducing side effects. This approach aligns with the broader trend in oncology towards personalized medicine, where treatments are tailored to individual patient profiles.

In addition to its role in oncology, Vindesine Sulfate (CAS No: 59917-39-4) has been explored for its potential in treating other diseases characterized by uncontrolled cell proliferation. Preliminary research suggests that it may have applications in neurodegenerative disorders, where microtubule stabilization is impaired. While further studies are needed to validate these findings, the versatility of vindesine's mechanism of action makes it an attractive candidate for exploring new therapeutic avenues.

The synthesis and purification of Vindesine Sulfate (CAS No: 59917-39-4) are complex processes that require stringent quality control measures. The starting material, vindesine base, must be carefully extracted and purified to ensure high purity levels. The subsequent sulfation step is critical and must be optimized to maximize yield while minimizing byproduct formation. Advances in synthetic methodologies have enabled more efficient production processes, making Vindesine Sulfate (CAS No: 59917-39-4) more accessible for research and clinical trials.

From a regulatory perspective, the development of Vindesine Sulfate (CAS No: 59917-39-4) as a pharmaceutical product involves rigorous testing and compliance with international standards. Clinical trials are essential to evaluate its safety and efficacy before it can be approved for human use. These trials often involve large cohorts of patients and multiple endpoints to assess various aspects of treatment response. The data generated from these trials contribute valuable insights into the compound's pharmacokinetics and pharmacodynamics.

The future prospects of Vindesine Sulfate (CAS No: 59917-39-4) are promising, with ongoing research aimed at improving its therapeutic index and reducing toxicities associated with vinca alkaloids. Innovations such as prodrugs or novel formulations may enhance its delivery and efficacy. Additionally, computational modeling and artificial intelligence are being leveraged to identify new derivatives with improved properties. These technologies hold the potential to accelerate the discovery process and bring new treatments to patients more quickly.

In conclusion, Vindesine Sulfate (CAS No: 59917-39-4) is a vital compound in modern pharmaceutical research, with significant implications for cancer treatment and beyond. Its unique chemical properties and mechanisms of action make it a valuable tool for developing new therapies. As research continues to evolve, the applications of this compound are likely to expand, offering hope for improved patient outcomes across multiple disease areas.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:59917-39-4)Vindesine sulfate
sfd18771
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:59917-39-4)vindesine sulfate
A1034106
清らかである:99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg
価格 ($):188.0/301.0/602.0/953.0